Allenylboronic acid pinacol ester
CAS No.: 865350-17-0
Cat. No.: VC2037550
Molecular Formula: C9H15BO2
Molecular Weight: 166.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865350-17-0 |
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Molecular Formula | C9H15BO2 |
Molecular Weight | 166.03 g/mol |
Standard InChI | InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 |
Standard InChI Key | CJAOMXUZZONOSD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C=C=C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=C=C |
Introduction
Chemical Structure and Properties
Allenylboronic acid pinacol ester (C₉H₁₅BO₂) is characterized by its distinctive allene moiety attached to a boronic acid pinacol ester group. The compound has a molecular weight of 166.03 g/mol and is identified by the CAS number 865350-17-0 . The structure features a central allene unit with a cumulated double bond system connected to the boron atom, which is further stabilized by the pinacol ester group.
The compound is known by several synonyms, including:
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4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane
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2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1,2-propadienyl)-
Physical and Chemical Properties
Table 1. Physical and Chemical Properties of Allenylboronic Acid Pinacol Ester
The spectroscopic data provides definitive confirmation of the compound's structure:
¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H), 4.65 (d, J = 7.2 Hz, 2H), 4.91 (t, J = 7.2 Hz, 1H) .
¹³C NMR (100 MHz, CDCl₃): δ 24.8, 70.0, 83.7, 218.6 .
Synthesis and Preparation Methods
Allenylboronic acid pinacol ester is commercially available, but it can also be synthesized through several methods:
From Allenylboronic Acid
The simplest preparation method involves the reaction of allenylboronic acid with pinacol to form the corresponding pinacol ester . This esterification process is straightforward and yields the desired compound with high purity.
Reactivity and Applications
Allenylboronic acid pinacol ester exhibits diverse reactivity patterns that make it valuable in organic synthesis. Its applications span various reaction types, with particular utility in propargylation reactions and cycloadditions.
Propargylation Reactions
One of the most significant applications of allenylboronic acid pinacol ester is in the propargylation of carbonyl compounds and imines. These reactions introduce a propargyl group into the substrate, creating homopropargylic alcohols or amines.
Propargylation of Aldehydes
Allenylboronic acid pinacol ester reacts with aldehydes to give homopropargylic alcohols with high selectivity. The reaction can be significantly accelerated using microwave irradiation, which allows for solvent-free conditions and short reaction times .
Table 2. Microwave-Assisted Propargylation of Aldehydes with Allenylboronic Acid Pinacol Ester
This method demonstrates excellent chemoselectivity and regioselectivity, generally favoring the formation of the propargyl isomer over the allene isomer. For example, the reaction with 2-naphthaldehyde produced exclusively the propargyl isomer, while with 4-nitrobenzaldehyde, a 97:3 ratio of propargyl:allene isomers was observed .
Diels-Alder Reactions
A groundbreaking application of allenylboronic acid pinacol ester is its use in [4+2] cycloaddition reactions. Studies have demonstrated that this compound undergoes efficient Diels-Alder reactions with cyclopentadiene .
Regioselectivity and Mechanism
The reaction exhibits complete Diels-Alder periselectivity and regioselectivity, with addition occurring preferentially at the proximal double bond of the allene . Computational studies have established that the concerted mechanism for this transformation is favored over competitive pathways such as:
This high selectivity makes allenylboronic acid pinacol ester an excellent dienophile for creating boron-substituted cycloadducts with potential for further functionalization.
Comparison with Other Dienophiles
A detailed DFT study comparing the Diels-Alder reactivity of allenylboronic acid pinacol ester with related dienophiles such as vinylboronic acid pinacol ester, methyl acrylate, and methyl 2,3-butadienoate revealed interesting patterns :
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The regioselectivity of allenyl compounds appears to originate from electronic effects related to orbital overlap
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The relative reactivity correlates with the energies of the vacant orbitals of the dienophiles
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Allenes generally show lower reactivity than their vinyl counterparts due to greater distortion energy requirements
Other Applications
Beyond the major applications discussed above, allenylboronic acid pinacol ester serves several other synthetic purposes:
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Cross-coupling reactions: It can be used in transition metal-catalyzed cross-coupling reactions to introduce propargyl, allene, or propyne groups into organic molecules
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Conversion to other boron reagents: The pinacol ester can be transformed into other boron derivatives, such as potassium allenyltrifluoroborate (K[F₃B-CH=C=CH₂]). This conversion provides access to reagents with different reactivity profiles that may offer advantages in specific synthetic contexts
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Asymmetric synthesis: When combined with chiral catalysts like BINOL derivatives, these reagents enable enantioselective propargylation reactions, creating products with high enantiomeric excess
Recent Research Developments
Recent years have seen significant advances in understanding and applying allenylboronic acid pinacol ester in organic synthesis.
Mechanistic Studies
Detailed computational studies have elucidated the mechanisms of various reactions involving allenylboronic acid pinacol ester. For instance, the Diels-Alder reaction with cyclopentadiene has been extensively investigated using DFT methods, revealing the factors that govern its remarkable selectivity .
The distortion/interaction-activation strain model analysis has provided theoretical explanations for experimental observations, connecting molecular structure to reactivity patterns . These studies have shown that while electronic effects govern regioselectivity, distortion energies play a crucial role in determining relative reaction rates.
Catalytic Systems
Research into catalytic systems has expanded the synthetic utility of allenylboronic acid pinacol ester. The development of copper-catalyzed methodologies for synthesizing allenylboronic acids and esters has opened new pathways for accessing these valuable reagents .
Additionally, the exploration of chiral catalysts for asymmetric propargylation has enabled the stereoselective construction of complex molecular architectures, including the formation of adjacent quaternary stereogenic centers—a challenging feat in organic synthesis .
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